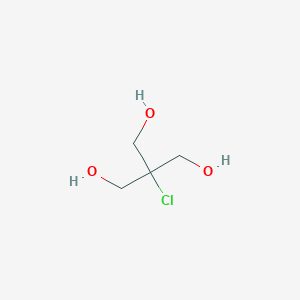
2-Chloro-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C4H9ClO3 It is a chlorinated derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a chlorine atom and two hydroxymethyl groups are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst. The reaction typically occurs at temperatures ranging from 40°C to 70°C. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The final product is obtained by evaporating the solution under vacuum, followed by cooling and filtration .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as ion exchange resins and thin film evaporators, helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-2-(hydroxymethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of resins, coatings, and other polymeric materials
Mechanism of Action
The mechanism of action of 2-Chloro-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound has an ethyl group in place of the chlorine atom.
Trimethylolpropane: Contains three hydroxymethyl groups attached to a propane backbone .
Uniqueness
2-Chloro-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its non-chlorinated counterparts. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Properties
Molecular Formula |
C4H9ClO3 |
|---|---|
Molecular Weight |
140.56 g/mol |
IUPAC Name |
2-chloro-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C4H9ClO3/c5-4(1-6,2-7)3-8/h6-8H,1-3H2 |
InChI Key |
DNDOSDUOUWWBPN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


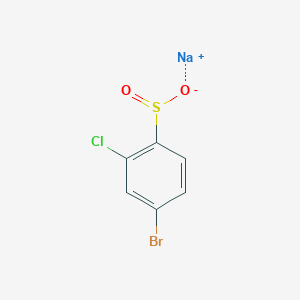
![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
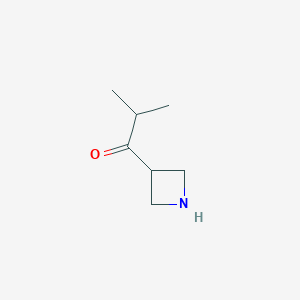
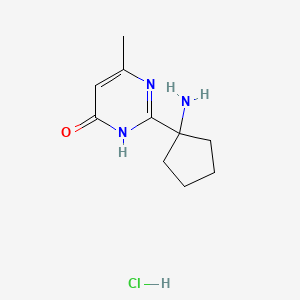
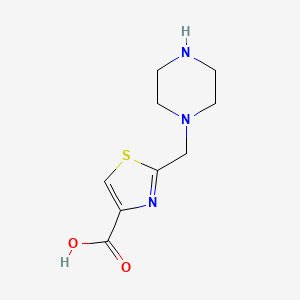
![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)
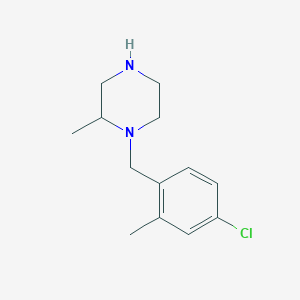


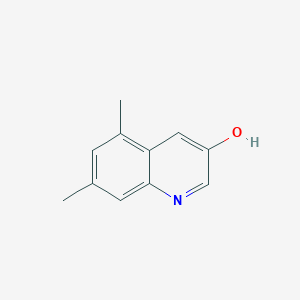
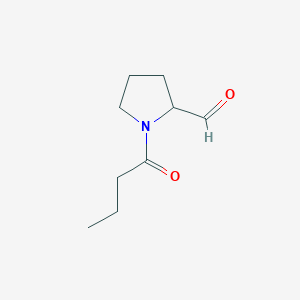
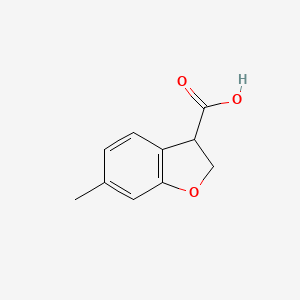
![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)
